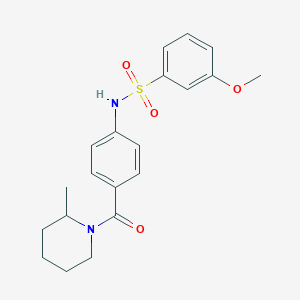

3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide

描述

3-Methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the 3-position and a 2-methylpiperidine-1-carbonyl moiety attached to the para-position of the phenyl ring. The structural uniqueness of this compound lies in the piperidine-carbonyl group, which may enhance target binding through hydrogen bonding or hydrophobic interactions .

属性

IUPAC Name |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-6-3-4-13-22(15)20(23)16-9-11-17(12-10-16)21-27(24,25)19-8-5-7-18(14-19)26-2/h5,7-12,14-15,21H,3-4,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAJFDBWXWTURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

Attachment of the Piperidine Derivative: The piperidine moiety is introduced through an amide coupling reaction, using 2-methylpiperidine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the piperidine moiety can be reduced to form an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-hydroxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide.

Reduction: Formation of 3-methoxy-N-(4-(2-methylpiperidin-1-yl)phenyl)benzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

科学研究应用

3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Research: Used as a tool compound to study biological pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

- 3-Methoxy-N-{4-[(4-Phenylpiperazine-1-Carbonyl)Benzyl}Benzenesulfonamide (): This compound replaces the 2-methylpiperidine group with a 4-phenylpiperazine moiety. Piperazine derivatives often exhibit improved solubility but may reduce blood-brain barrier penetration compared to piperidine analogs .

- 3-Bromo-4-Methoxy-N-{4-[(4-Methylpiperidin-1-Yl)Sulfonyl]Phenyl}Benzamide () :

Here, the piperidine ring is sulfonylated rather than carbonylated. The bromine atom at the 3-position increases molecular weight and may enhance halogen bonding with targets like kinases or proteases. The sulfonyl group could reduce metabolic stability compared to the carbonyl group in the target compound .

Aromatic Ring Modifications

- 3-Methoxy-N-(4-(Pyridin-3-Yl)Phenyl)Benzenesulfonamide () :

Replacing the 2-methylpiperidine-carbonyl group with a pyridin-3-yl substituent introduces a nitrogen heterocycle. Pyridine’s electron-withdrawing effects may reduce lipophilicity but improve interactions with polar residues in enzymes like cyclooxygenase (COX) or carbonic anhydrase . - 4-((3-(4-Methoxyphenoxy)Piperidin-1-Yl)Carbonyl)-N-1,3-Thiazol-2-Ylbenzenesulfonamide (): The thiazol-2-yl group on the sulfonamide nitrogen adds a heterocyclic ring, which is often associated with enhanced metabolic stability and kinase inhibition. This modification contrasts with the simpler methoxy group in the target compound .

Core Structural Differences

- N-(4-Methoxyphenyl)Benzenesulfonamide () :

A simpler analog lacking the piperidine-carbonyl group. The absence of this moiety likely reduces steric hindrance and target specificity, making it less potent in complex biological systems but easier to synthesize . - This structural feature may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .

Pharmacological and Physicochemical Properties

生物活性

3-Methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-methoxybenzenesulfonyl chloride with an appropriate amine derivative, such as 4-(2-methylpiperidine-1-carbonyl)aniline. The structure can be represented as follows:

Pharmacological Properties

Antitumor Activity

Recent studies have highlighted the antitumor potential of related benzenesulfonamide derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). In vitro tests revealed IC50 values indicating effective growth inhibition at micromolar concentrations .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization and interference with the STAT3 signaling pathway. For example, one derivative demonstrated dual-target inhibition, binding to both tubulin and STAT3, leading to enhanced antitumor efficacy compared to single-target drugs .

Biological Activity Overview

The table below summarizes key biological activities associated with 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide and its derivatives:

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted on several benzenesulfonamide derivatives demonstrated that compounds similar to 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide displayed significant cytotoxicity against A549 and MDA-MB-231 cells, with IC50 values ranging from 1.35 μM to 3.04 μM .

- Molecular Docking Studies : Computational studies indicated that these compounds effectively bind to target proteins involved in cancer progression, suggesting a rational basis for their design as dual-target inhibitors. The docking results helped elucidate the interaction dynamics between the compound and its biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。